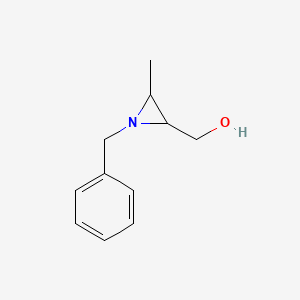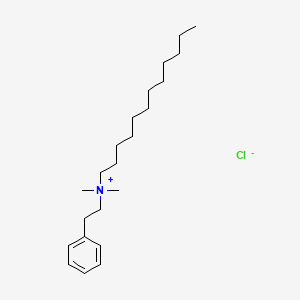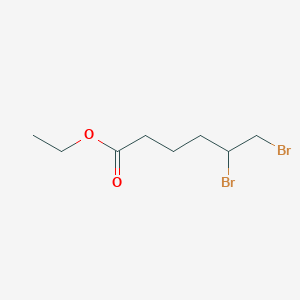![molecular formula C9H19NS B14352621 1-[2-(Ethylsulfanyl)ethyl]piperidine CAS No. 91445-41-9](/img/structure/B14352621.png)
1-[2-(Ethylsulfanyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylsulfanyl)ethyl]piperidine is an organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Ethylsulfanyl)ethyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloroethyl ethyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{2-chloroethyl ethyl sulfide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. Catalysts such as palladium or rhodium complexes may be employed to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-[2-(Ethylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing side chain can form covalent bonds with target proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the ethylsulfanyl side chain.
2-[2-(Ethylsulfanyl)ethyl]piperidine: A closely related compound with a similar structure.
N-ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]piperidine is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
91445-41-9 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)piperidine |
InChI |
InChI=1S/C9H19NS/c1-2-11-9-8-10-6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
CABINJMNYMMCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)







![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
